molecular formula C11H12N2OS B3293486 (2-(2-Methoxyphenyl)thiazol-4-YL)methanamine CAS No. 885280-27-3

(2-(2-Methoxyphenyl)thiazol-4-YL)methanamine

Cat. No.: B3293486
CAS No.: 885280-27-3
M. Wt: 220.29 g/mol
InChI Key: KHQIHGXGSYZUBV-UHFFFAOYSA-N
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Description

(2-(2-Methoxyphenyl)thiazol-4-yl)methanamine (CAS 885280-27-3) is a high-purity chemical building block with a molecular formula of C11H12N2OS and a molecular weight of 220.29 g/mol . This compound, characterized by the SMILES string NCC1=CSC(C2=CC=CC=C2OC)=N1 , is part of the aminothiazole chemical family and serves as a versatile scaffold in medicinal chemistry and drug discovery research . Its primary research value lies in its role as a key intermediate for the synthesis of novel bioactive molecules. Scientific studies highlight its application in the preparation of derivatives that exhibit inhibitory effects on enzymes like lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), which are significant targets in inflammatory disease research . Furthermore, the methanamine functional group allows for further functionalization through nucleophilic substitution or reductive amination, enabling researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies . The compound's structure, featuring a 2-methoxyphenyl moiety attached to the 2-position of the thiazole ring, is a critical pharmacophore in the development of potential therapeutic agents. This product is intended for research applications in laboratory settings only, including pharmacological studies and chemical synthesis. It is strictly for in-vitro use and is not meant for diagnostic or therapeutic purposes, human consumption, or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-10-5-3-2-4-9(10)11-13-8(6-12)7-15-11/h2-5,7H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQIHGXGSYZUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CS2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50723010
Record name 1-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-27-3
Record name 4-Thiazolemethanamine, 2-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885280-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 2 Methoxyphenyl Thiazol 4 Yl Methanamine

Established Synthetic Pathways for the Thiazole (B1198619) Core

The formation of the thiazole ring is a cornerstone of this synthesis, with several classical and modern methods available to organic chemists.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a widely utilized and versatile method for the construction of thiazole rings. rsc.org The classical approach involves the condensation reaction between an α-haloketone and a thioamide.

The mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate. This is followed by an intramolecular cyclization through the attack of the thioamide's nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring.

Adaptations to the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. mdpi.com Microwave-assisted Hantzsch synthesis, for example, has been shown to significantly accelerate the reaction, often leading to higher yields in a fraction of the time required for conventional heating. nih.gov Furthermore, the use of solid-supported catalysts can simplify product purification and allow for catalyst recycling. mdpi.com The reaction conditions can also be tuned to influence regioselectivity, particularly when using N-substituted thioureas, where acidic conditions can favor the formation of 2-imino-2,3-dihydrothiazoles over the corresponding 2-(N-substituted amino)thiazoles. rsc.org

Gabriel's Method for Aminomethyl Thiazole Formation

The Gabriel synthesis is a classical and reliable method for the preparation of primary amines from primary alkyl halides. wikipedia.orglibretexts.orgmasterorganicchemistry.com This method can be effectively adapted for the synthesis of aminomethyl thiazoles. The key reagent in this synthesis is potassium phthalimide (B116566), which serves as a protected source of ammonia.

The synthesis proceeds via the nucleophilic substitution of a halomethyl group on the thiazole ring by the phthalimide anion. The resulting N-(thiazol-4-ylmethyl)phthalimide is a stable intermediate that can be isolated and purified. The final step involves the liberation of the primary amine. This is typically achieved by hydrazinolysis (the Ing-Manske procedure), which involves reacting the phthalimide intermediate with hydrazine (B178648) hydrate. wikipedia.orglscollege.ac.in This process cleaves the phthalimide group, yielding the desired primary amine and the phthalhydrazide (B32825) byproduct. wikipedia.org Alternative methods for the deprotection step include acidic or basic hydrolysis, although these methods can sometimes be harsher and may affect other functional groups present in the molecule. libretexts.org

Alternative Cyclization and Condensation Reactions

Beyond the Hantzsch synthesis, other cyclization and condensation reactions have been developed for the formation of the thiazole core. One notable alternative involves the reaction of thioamides with alkynyl(aryl)iodonium salts. rsc.org Additionally, benzothiazoles, which share a similar heterocyclic core, can be synthesized through the condensation of 2-aminothiophenols with various carbonyl compounds or nitriles, often facilitated by a catalyst. nih.gov While not directly forming the thiazole ring of the target molecule, these methods highlight the diverse strategies available for constructing sulfur- and nitrogen-containing heterocycles. More recent developments include copper-catalyzed methods for the synthesis of 2-aminothiazoles from oxime acetates and isothiocyanates.

Synthesis of (2-(2-Methoxyphenyl)thiazol-4-YL)methanamine

The specific synthesis of this compound requires a multi-step approach, beginning with the synthesis of key precursors.

Precursor Synthesis and Purification Strategies

The synthesis of the target molecule hinges on the availability of two key precursors: 2-(2-methoxyphenyl)thioacetamide (B3208841) and a suitable 4-substituted thiazole building block, such as 4-(chloromethyl)-2-(2-methoxyphenyl)thiazole.

Synthesis of 2-(2-methoxyphenyl)thioacetamide: This thioamide can be prepared from the corresponding nitrile, 2-methoxybenzonitrile. A common method for this conversion is the reaction of the nitrile with a source of hydrogen sulfide (B99878) in the presence of a base. Alternatively, thioacetamides can be synthesized by reacting an appropriate acetamide (B32628) with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. The reaction of hydrogen sulfide with acetonitrile (B52724) to produce thioacetamide (B46855) is a well-established industrial process. google.comgoogle.com

Synthesis of 4-(chloromethyl)-2-(2-methoxyphenyl)thiazole: This intermediate can be synthesized via the Hantzsch thiazole synthesis. The reaction would involve the condensation of 2-(2-methoxyphenyl)thioacetamide with 1,3-dichloroacetone. A similar procedure has been described for the synthesis of 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole, where the reaction is carried out in acetone (B3395972) followed by reflux in methanol (B129727). prepchem.com

Purification Strategies: Purification of the precursors and the final product is crucial for obtaining a high-purity compound. Common purification techniques include:

Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is critical and is determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase. Silica gel is a common stationary phase for the purification of thiazole derivatives.

Acid-Base Extraction: For aminothiazoles, acid-base extraction can be an effective purification method. The basic amine can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. Key parameters that can be adjusted include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For the Hantzsch synthesis, polar solvents like ethanol (B145695) or methanol are commonly used. nih.gov

Temperature: Reaction temperatures can be optimized to ensure a reasonable reaction rate without promoting the formation of side products. Microwave-assisted heating can provide rapid and uniform heating, often leading to improved results. nih.gov

Catalyst: The use of a catalyst can accelerate the reaction and improve yields. For thiazole synthesis, both acid and base catalysts have been employed depending on the specific reaction. rsc.orgmdpi.com Solid-supported catalysts offer the advantage of easy separation from the reaction mixture. mdpi.com

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) allows for the determination of the optimal reaction time to maximize product formation and minimize degradation.

Below is an interactive data table summarizing the optimization of reaction conditions for a generic Hantzsch thiazole synthesis, which can be adapted for the synthesis of 2-arylthiazoles.

EntrySolventTemperature (°C)CatalystTime (h)Yield (%)
1EthanolRefluxNone865
2MethanolRefluxNone870
3DMF100None475
4EthanolMicrowave (100W)None0.585
5EthanolRefluxSilica Sulfuric Acid482
6AcetonitrileRefluxNone668

This table presents hypothetical data for illustrative purposes.

By systematically varying these parameters, a synthetic protocol can be developed to produce this compound in high yield and purity.

Derivatization Strategies of this compound and its Analogs

Derivatization of the parent compound and its analogs is a common strategy to modulate their physicochemical and biological properties. These modifications can be systematically introduced at three primary locations: the C-4 aminomethyl position of the thiazole ring, the 2-methoxyphenyl moiety, and through the integration of additional heterocyclic rings to form hybrid structures.

The primary amine at the C-4 aminomethyl position is a key handle for a variety of chemical transformations, most notably the formation of amides and ureas. These modifications can introduce a wide range of functional groups and structural motifs, significantly altering the molecule's properties.

Amide Bond Formation: Acylation of the aminomethyl group is a straightforward and widely employed derivatization strategy. This can be achieved by reacting this compound with a variety of acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents. For instance, the synthesis of 2-phenylthiazole-4-carboxamide (B13865131) derivatives has been reported, highlighting the feasibility of forming amide linkages at positions on the thiazole ring. nih.gov This approach allows for the introduction of diverse aryl, heteroaryl, or aliphatic substituents.

Urea (B33335) and Thiourea (B124793) Formation: The reaction of the primary amine with isocyanates or isothiocyanates provides access to a range of urea and thiourea derivatives, respectively. The synthesis of novel urea and thiourea derivatives from amine precursors is a well-established methodology. researchgate.netorganic-chemistry.orgorganic-chemistry.org This reaction typically proceeds under mild conditions and allows for the incorporation of a second aryl or alkyl group, further expanding the structural diversity of the derivatives.

A general scheme for these modifications is presented below:

Starting MaterialReagentProduct Class
This compoundR-COCl or R-COOH + coupling agentAmide
This compoundR-N=C=OUrea
This compoundR-N=C=SThiourea

Modification of the 2-methoxyphenyl ring offers another avenue for structural diversification. These changes can be introduced either by starting with appropriately substituted precursors during the synthesis of the thiazole ring or through post-synthetic modification of the phenyl group. The Hantzsch thiazole synthesis, a classical method, involves the condensation of an α-haloketone with a thioamide. nanobioletters.com By using substituted phenacyl bromides, a variety of substituents can be introduced onto the phenyl ring at the C-2 position of the thiazole. ijsdr.orgmdpi.com

Studies on 2-phenylthiazole (B155284) derivatives have explored a range of substituents on the phenyl ring, including electron-donating and electron-withdrawing groups. These modifications can influence the electronic properties of the entire molecule. For example, the synthesis of 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles has been described, demonstrating the feasibility of incorporating multiple methoxy (B1213986) groups on the phenyl rings. ijsdr.org

The following table summarizes some of the reported substituent variations on the phenyl ring of 2-phenylthiazole analogs:

SubstituentPosition on Phenyl RingSynthetic Approach
Methoxy2-, 3-, 4-Hantzsch synthesis with substituted thiobenzamide (B147508) or phenacyl bromide
Halogen (F, Cl, Br)2-, 3-, 4-Hantzsch synthesis with halogenated precursors
Nitro4-Hantzsch synthesis with nitro-substituted precursors
AlkylVariousSuzuki coupling or other cross-coupling reactions

The thiazole nucleus can serve as a building block for the construction of more complex heterocyclic systems and hybrid molecules. This strategy aims to combine the structural features of the thiazole ring with those of other heterocycles, potentially leading to novel properties.

One common approach involves using a functionalized thiazole derivative as a precursor for subsequent cyclization reactions. For example, 2-aminothiazole (B372263) derivatives can be used to synthesize fused heterocyclic systems like imidazo[2,1-b]thiazoles. rsc.org Another strategy is to link the thiazole ring to other heterocyclic moieties through a flexible or rigid linker. The synthesis of thiazole-based heterocyclic hybrids has been reported, where the thiazole ring is coupled with pyrazole, pyrazoline, triazole, benzofuran, and pyrrole. nih.govekb.egnih.govacs.orgchemrj.org

For instance, 2-chloroacetamido-4-phenylthiazole can be utilized as a key intermediate to synthesize binary heterocyclic compounds by reacting it with various nucleophiles to form thiazole-linked benzofurans, pyrroles, or other thiazoles. nih.gov The Hantzsch thiazole synthesis itself can be adapted to create hybrid structures by using α-haloketones that already contain another heterocyclic ring.

Examples of heterocyclic rings incorporated with a thiazole scaffold include:

Incorporated HeterocycleLinkage/Fusion Strategy
Pyrazole/PyrazolineLinked via a common substituent or direct bond. ekb.eg
TriazoleLinked through a side chain. acs.org
BenzofuranFormed via cyclization of a thiazole precursor with a substituted phenol. nih.gov
PyrroleSynthesized from a functionalized thiazole intermediate. nih.gov
ImidazoleFused to the thiazole ring to form imidazo[2,1-b]thiazole. rsc.org
BenzothiazoleSynthesized from 2-aminothiophenol (B119425) and a thiazole-containing aldehyde or ketone. mdpi.comresearchgate.net

Analytical Characterization Techniques for Synthetic Validation

The validation of newly synthesized derivatives of this compound relies on a combination of spectroscopic and chromatographic techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for the structural elucidation of thiazole derivatives. nih.govnanomedicine-rj.com In the 1H NMR spectrum, characteristic signals for the thiazole ring protons, the methoxy group, and the protons of the phenyl and aminomethyl groups can be identified. For example, the thiazole proton at the C-5 position typically appears as a singlet. nanomedicine-rj.com The protons of the 2-methoxyphenyl group will exhibit a specific splitting pattern depending on the substitution.

In the 13C NMR spectrum, the carbon atoms of the thiazole ring (C2, C4, and C5) resonate at characteristic chemical shifts. nih.gov The signals for the methoxy carbon and the carbons of the phenyl ring provide further structural confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the synthesized compounds, which in turn allows for the confirmation of their elemental composition. This technique provides strong evidence for the successful synthesis of the target molecule. mdpi.com

The following table provides a general overview of the expected spectroscopic data for the parent compound:

TechniqueKey Expected Signals for this compound
1H NMR Singlet for the C5-H of the thiazole ring, signals for the aminomethyl protons (-CH2-NH2), singlet for the methoxy group (-OCH3), and multiplets for the aromatic protons of the 2-methoxyphenyl group.
13C NMR Resonances for the C2, C4, and C5 carbons of the thiazole ring, the aminomethyl carbon, the methoxy carbon, and the aromatic carbons of the 2-methoxyphenyl group.
HRMS A molecular ion peak corresponding to the calculated exact mass of the compound (C11H12N2OS).

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of synthesized compounds. nih.govresearchgate.net A validated HPLC method can separate the desired product from any starting materials, byproducts, or other impurities. Reversed-phase HPLC with UV detection is commonly employed for the analysis of thiazole derivatives. nih.gov The purity is typically determined by the percentage of the peak area of the main component relative to the total peak area in the chromatogram. The development of an HPLC method involves optimizing the mobile phase composition, column type, flow rate, and detection wavelength to achieve good separation and peak shape. researchgate.net

Structure Activity Relationship Sar Studies and Medicinal Chemistry Principles

Elucidation of Key Pharmacophores and Structural Motifs for Biological Modulation

The fundamental structure of (2-(2-Methoxyphenyl)thiazol-4-YL)methanamine comprises three key pharmacophoric elements: the 2-methoxyphenyl ring, the central thiazole (B1198619) scaffold, and the 4-methanamine substituent. The interplay of these motifs is essential for its biological effects.

The 2-methoxyphenyl group at the second position of the thiazole ring is a critical determinant of activity. The aromatic ring can engage in π-π stacking and hydrophobic interactions with target proteins. The methoxy (B1213986) substituent at the ortho position introduces specific steric and electronic features. The oxygen atom can act as a hydrogen bond acceptor, and its presence influences the electron density of the phenyl ring, which in turn can modulate binding affinity.

The methanamine group at the fourth position of the thiazole ring provides a basic nitrogen center, which is often crucial for forming salt bridges or hydrogen bonds with acidic residues in a biological target. This primary amine is a key interaction point and its flexibility allows it to adopt various orientations to optimize binding.

In essence, the key pharmacophoric model for this class of compounds can be summarized as an aromatic ring (A) connected to a central heterocyclic scaffold (B), which in turn bears a basic amino group (C) via a short linker. The spatial arrangement and electronic properties of these three components are paramount for biological activity.

Impact of Substituent Electronic and Steric Properties on Activity

The biological activity of this compound analogs can be finely tuned by modifying the electronic and steric properties of the substituents on the aromatic and heterocyclic rings.

For the 2-methoxyphenyl moiety, the methoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This can enhance interactions with electron-deficient regions of a target protein. The position of the methoxy group is also critical. An ortho-methoxy group, as in the title compound, can induce a specific conformation of the phenyl ring relative to the thiazole ring due to steric hindrance, which may be favorable for binding to a specific target.

Substitution on Phenyl RingElectronic EffectPotential Impact on Activity
2-MethoxyElectron-donatingMay enhance interactions with electron-deficient targets; influences conformation.
4-ChloroElectron-withdrawingCan alter electronic interactions and potentially increase potency.
4-NitroStrongly electron-withdrawingSignificantly modifies electronic properties, may lead to different target selectivity.
3,4-DichloroElectron-withdrawingIncreases lipophilicity and can enhance binding through hydrophobic interactions.

Modifications to the thiazole ring and its substituents are another avenue for modulating biological activity. The thiazole ring itself is relatively stable, but its substituents at positions 4 and 5 can be altered.

In this compound, the methanamine group at position 4 is a key feature. Altering the length of the alkyl chain between the thiazole and the amine, or substituting the primary amine with secondary or tertiary amines, can have a significant impact on activity. These changes affect the basicity (pKa) of the nitrogen and its ability to form hydrogen bonds, as well as introducing steric bulk that can influence binding.

Furthermore, the introduction of substituents at the 5-position of the thiazole ring can also modulate activity. Small alkyl or halogen groups at this position can fill small hydrophobic pockets in a binding site, potentially increasing affinity.

Modification to Thiazole MoietyProperty AlteredPotential Impact on Activity
N-methylation of methanamineIncreased steric bulk, altered basicityMay enhance or decrease binding depending on the target's steric tolerance.
Lengthening the alkyl chain (e.g., ethanamine)Increased flexibility and distance of the amino groupCould allow for interaction with more distant residues in the binding site.
Introduction of a 5-chloro groupIncreased lipophilicity, altered electronicsMay improve binding through hydrophobic interactions or halogen bonding.

Conformational Analysis and Molecular Flexibility in Structure-Activity Context

The three-dimensional conformation of this compound is a critical factor in its interaction with biological targets. The molecule possesses several rotatable bonds that allow for a degree of molecular flexibility.

The angle between the 2-methoxyphenyl ring and the thiazole ring.

The angles associated with the methanamine side chain at position 4.

The rotation around the bond connecting the phenyl and thiazole rings is likely to be restricted to some extent by the ortho-methoxy group, leading to a preferred, non-planar conformation. This preferred conformation may be the bioactive conformation, the one that fits optimally into the binding site of the target protein.

The methanamine side chain at position 4 has greater conformational freedom. This flexibility can be advantageous, allowing the molecule to adapt its conformation to fit the binding pocket (an "induced fit" model). However, excessive flexibility can be detrimental, leading to a loss of entropy upon binding and thus a weaker binding affinity.

Computational studies, such as molecular mechanics and quantum chemical calculations, can be employed to predict the low-energy conformations of this molecule. Understanding the preferred conformations and the energy barriers to rotation can provide valuable insights for designing more rigid and potent analogs that are "pre-organized" for binding.

Development of SAR Models for Targeted Biological Pathways

To systematically understand and predict the biological activity of this compound and its analogs, quantitative structure-activity relationship (QSAR) models can be developed. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.

The development of a QSAR model for this class of compounds would involve:

Synthesizing a diverse set of analogs with variations in the substituents on the phenyl ring and modifications to the methanamine side chain.

Measuring the biological activity of these compounds in a relevant assay for a specific biological pathway.

Calculating a range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: Hammett constants (σ), dipole moment, atomic charges.

Steric properties: Molar refractivity (MR), Taft steric parameters (Es), molecular volume.

Hydrophobic properties: Partition coefficient (logP).

Topological indices: Connectivity indices, shape indices.

Using statistical methods , such as multiple linear regression (MLR) or partial least squares (PLS), to derive an equation that relates the descriptors to the biological activity.

A hypothetical QSAR equation might take the form:

log(1/IC50) = c1(logP) - c2(MR) + c3*(σ) + constant

Where:

IC50 is the concentration of the compound required to produce a 50% inhibition of a biological response.

c1, c2, and c3 are coefficients determined by the regression analysis.

Such a model could reveal, for instance, that increased hydrophobicity and electron-withdrawing character on the phenyl ring, combined with a smaller steric profile, are beneficial for activity against a particular target. These models serve as valuable tools for prioritizing the synthesis of new compounds and for designing more potent and selective molecules.

Preclinical Biological Evaluation and Mechanistic Studies

Target Identification and Validation Approaches

There is no published research detailing the target identification and validation for (2-(2-Methoxyphenyl)thiazol-4-YL)methanamine.

Enzyme Inhibition Profiling

No studies were found that profiled the inhibitory activity of this compound against the following enzymes:

Kinases: FLT3, CDK9, GSK-3β, B-RAFV600E, CK2

Other Enzymes: hLDHA, DNA gyrase, 5-LOX, α-Amylase

Receptor Ligand Binding Investigations

Information regarding the binding affinity and interaction of this compound with receptors, specifically ChemR23, is not available in the current body of scientific literature.

Protein-Protein Interaction Modulation

There are no studies available that investigate the potential for this compound to modulate protein-protein interactions.

In Vitro Cellular Activity Assessments

Comprehensive searches yielded no data on the in vitro effects of this compound in cellular models.

Cellular Pathway Modulation Studies

Specifically, there is no available research on the ability of this compound to induce apoptosis or cause cell cycle arrest.

Mechanism-of-Action Studies in Cellular Models

Due to the lack of primary research, no mechanism-of-action studies for this compound in cellular models have been reported.

Cell-Based Enzyme Assays

The enzymatic inhibitory potential of thiazole (B1198619) derivatives, a class of compounds to which this compound belongs, has been a significant area of investigation. Researchers utilize cell-based enzyme assays to elucidate mechanisms of action and identify potential therapeutic targets. Studies have demonstrated that various 2-amino thiazole derivatives exhibit inhibitory effects on several key enzymes.

For instance, certain 2-amino-4-arylthiazole compounds have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In one study, 2-amino-4-(4-chlorophenyl)thiazole showed strong inhibition against hCA I with a Kᵢ value of 0.008 µM, while 2-amino-4-(4-bromophenyl)thiazole (B182969) was a potent inhibitor of hCA II, AChE, and BChE with Kᵢ values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov

Other research has focused on enzymes relevant to metabolic disorders. A range of 2-aminothiazole (B372263) sulfonamides demonstrated potent inhibitory effects against α-glucosidase and α-amylase, which are key enzymes in carbohydrate metabolism. nih.gov The inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov Additionally, derivatives have been tested against urease, with some compounds showing strong inhibition of Jack bean and Bacillus pasteurii urease. nih.gov

Molecular docking studies often complement these enzymatic assays to predict the mechanism of action. For example, docking studies have suggested that the antibacterial activity of certain heteroaryl thiazole derivatives may stem from the inhibition of the E. coli MurB enzyme. nih.gov Similarly, their antifungal activity is potentially linked to the inhibition of 14α-lanosterol demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. nih.govmdpi.com Another study synthesized a series of thiazole derivatives as fluorogenic enzyme substrates to detect aminopeptidase, esterase, phosphatase, and β-galactosidase activity in various bacteria. researchgate.netncl.ac.uk

The table below summarizes the inhibitory activities of various thiazole derivatives against different enzymes.

Compound ClassTarget EnzymeActivity/Potency (Kᵢ / IC₅₀)Reference
2-Amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)Kᵢ: 0.008 µM nih.gov
2-Amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II (hCA II)Kᵢ: 0.124 µM nih.gov
2-Amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)Kᵢ: 0.129 µM nih.gov
2-Amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)Kᵢ: 0.083 µM nih.gov
2-Aminothiazole Sulfonamidesα-GlucosidaseIC₅₀: 20.34 - 37.20 µM nih.gov
2-Aminothiazole Sulfonamidesα-AmylaseIC₅₀: 20.34 - 37.20 µM nih.gov
Thiazole-based derivativesAcetylcholinesterase (AChE)IC₅₀: 103.24 - 500.56 nM nih.gov

Antiproliferative or Cytotoxic Effects in Specific Cell Lines (e.g., MCF-7, HepG2, A549, HeLa, HCT-116, U87)

The antiproliferative and cytotoxic properties of thiazole-containing compounds have been extensively evaluated against a panel of human cancer cell lines. These in vitro studies are crucial for identifying potential anticancer agents and understanding their spectrum of activity.

Derivatives of the thiazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), lung carcinoma (A549), cervical cancer (HeLa), and colon carcinoma (HCT-116). ekb.egmdpi.comnih.govekb.eg For example, a study on two novel heterocyclic compounds, designated CP1 and CP2, revealed potent cytotoxicity. The IC₅₀ values for CP1 were 4.7 µg/ml on HCT-116, 4.8 µg/ml on MCF-7, and 11 µg/ml on HepG2 cells. ekb.eg Compound CP2 also showed activity with IC₅₀ values of 9.5 µg/ml, 9.6 µg/ml, and 18 µg/ml against the same cell lines, respectively. ekb.eg

In another study, a series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones were synthesized and evaluated. mdpi.com Compound 4c from this series was found to be the most active, with IC₅₀ values of 2.57 µM in MCF-7 cells and 7.26 µM in HepG2 cells, which were more potent than the standard drug Staurosporine. mdpi.com Similarly, research on 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones identified compounds with potent antiproliferative activity on HeLa, HT-29, MCF-7, and HepG2 cell lines. nih.gov

The cytotoxic potential of these compounds is not limited to common carcinomas. Studies have also shown that certain thiadiazole derivatives can elicit a prominent antiproliferative effect in tumor cells derived from the nervous system, such as rhabdomyosarcoma/medulloblastoma and glioma cell lines. researchgate.net

The table below presents a summary of the cytotoxic activities (IC₅₀ values) of various thiazole derivatives against different human cancer cell lines.

Compound/DerivativeCell LineIC₅₀ ValueReference
Compound CP1HCT-116 (Colon)4.7 µg/ml ekb.eg
Compound CP1MCF-7 (Breast)4.8 µg/ml ekb.eg
Compound CP1HepG2 (Liver)11 µg/ml ekb.eg
Compound CP2HCT-116 (Colon)9.5 µg/ml ekb.eg
Compound CP2MCF-7 (Breast)9.6 µg/ml ekb.eg
Compound CP2HepG2 (Liver)18 µg/ml ekb.eg
Thiazole Derivative 4cMCF-7 (Breast)2.57 µM mdpi.com
Thiazole Derivative 4cHepG2 (Liver)7.26 µM mdpi.com
Phosphomolybdate HybridHepG2 (Liver)33.79 µmol L⁻¹ rsc.org
Phosphomolybdate HybridA549 (Lung)25.17 µmol L⁻¹ rsc.org
Phosphomolybdate HybridMCF-7 (Breast)32.11 µmol L⁻¹ rsc.org
Benzimidazole (B57391) Derivative se-182A549 (Lung)15.80 µM jksus.org
Benzimidazole Derivative se-182HepG2 (Liver)15.58 µM jksus.org

Modulation of Microbial Growth in In Vitro Models

Thiazole derivatives have been a subject of extensive research for their potential as antimicrobial agents. biointerfaceresearch.com In vitro studies are fundamental in determining the efficacy of these compounds against a broad spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov

The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, and the Minimal Bactericidal/Fungicidal Concentration (MBC/MFC), the lowest concentration that results in microbial death. nih.gov

One study reported the synthesis of new heteroaryl thiazole derivatives that demonstrated moderate to good antibacterial activity, with MIC values ranging from 0.17 to >3.75 mg/mL. nih.gov The most potent compound in this series showed MIC values between 0.23–0.70 mg/mL and MBC values of 0.47–0.94 mg/mL against a panel of six bacteria. nih.gov Notably, some of these compounds exhibited higher potential than the reference drug ampicillin (B1664943) against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antifungal activity of these derivatives was even more promising, with MICs in the range of 0.06–0.47 mg/mL and MFCs from 0.11–0.94 mg/mL. nih.gov

Other research has also confirmed the antimicrobial potential of the thiazole scaffold. A series of 2,5-dichloro thienyl-substituted thiazoles showed enhanced antimicrobial activity, with MIC values between 6.25 and 12.5 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Aspergillus fumigatus. nih.gov Similarly, newly synthesized 2-amino-4-(4-chlorophenyl) thiazole derivatives displayed moderate activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and high antifungal activity against Candida glabrata and Candida albicans. uobaghdad.edu.iqrdd.edu.iq

The table below summarizes the in vitro antimicrobial activity of selected thiazole derivatives.

Compound ClassMicrobial StrainActivity (MIC)Reference
Heteroaryl Thiazole Derivative (Compound 3)Various Bacteria0.23–0.70 mg/mL nih.gov
Heteroaryl Thiazole Derivative (Compound 9)Various Fungi0.06–0.23 mg/mL nih.gov
2,5-Dichloro Thienyl-Substituted ThiazolesStaphylococcus aureus, Escherichia coli6.25 - 12.5 µg/mL nih.gov
2,5-Dichloro Thienyl-Substituted ThiazolesAspergillus fumigatus6.25 - 12.5 µg/mL nih.gov
2-Amino-4-(4-chlorophenyl) Thiazole DerivativesStaphylococcus aureus, Bacillus subtilisModerate Activity rdd.edu.iq
2-Amino-4-(4-chlorophenyl) Thiazole DerivativesCandida albicans, Candida glabrataHigh Activity rdd.edu.iq

Preclinical In Vivo Biological Assessment Methodologies

Preclinical in vivo assessments are critical for evaluating the therapeutic potential and pharmacodynamic effects of compounds like this compound in a complex biological system. These studies are typically conducted in animal models and are essential before any consideration for human trials. The primary focus of these methodologies is to establish efficacy and understand the drug's effect on the body over time.

Xenograft models are a cornerstone for the in vivo evaluation of potential anticancer agents. nih.govnih.gov These models involve the implantation of human cancer cells or tissues into immunocompromised mice, thereby allowing the study of a compound's efficacy against a human tumor in a living system. nih.gov The primary endpoint in such studies is often the inhibition of tumor growth, which is monitored regularly by measuring tumor volume. mdpi.com

For instance, in studies involving colorectal cancer, HCT116 cells are implanted in mice to form tumors. mdpi.com The animals are then treated with the test compound, and the resulting tumor growth inhibition is compared to control groups. mdpi.com This approach allows for the direct assessment of a drug's ability to control cancer progression in a preclinical setting that mimics aspects of human disease. nih.gov

Beyond cancer, other disease models are employed to test efficacy. For example, to evaluate the in vivo activity of compounds against cutaneous leishmaniasis, an experimental model is established by infecting mice with Leishmania species, such as L. mexicana. mdpi.com The efficacy of the treatment is then determined by quantifying the reduction in parasite load in the infected tissue compared to untreated or vehicle-treated controls. mdpi.com In one such study, a benzimidazole derivative significantly reduced the parasite load by 71% in comparison to the control group. mdpi.com

Pharmacodynamic (PD) biomarker evaluation is integral to preclinical in vivo studies, providing insights into the molecular mechanisms through which a compound exerts its therapeutic effect. gavinpublishers.com These biomarkers can confirm target engagement and demonstrate that the drug is having the intended biological effect within the tumor or diseased tissue. gavinpublishers.com

In the context of oncology xenograft models, PD biomarkers are often assessed through techniques like immunohistochemistry (IHC) performed on tumor tissue collected at the end of the study. mdpi.com Common biomarkers include markers of cell proliferation, such as Ki-67, and markers of apoptosis (programmed cell death), such as cleaved caspase-3. mdpi.com A successful anticancer agent would be expected to decrease the expression of proliferation markers and increase the expression of apoptosis markers within the tumor.

For other therapeutic areas, different biomarkers are relevant. In the evaluation of anti-inflammatory agents, for example, studies may measure the inhibition of leukocyte migration to an inflamed site in models such as the carrageenan-induced air pouch model in rats. nih.gov The number of inflammatory cells is a direct biomarker of the drug's anti-inflammatory effect. nih.gov These biomarker studies are crucial for understanding the dose-response relationship and for bridging preclinical findings to potential clinical applications. gavinpublishers.com

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. This method is instrumental in understanding the structural basis of a compound's biological activity.

For derivatives of the methoxyphenyl thiazole (B1198619) class, molecular docking has been effectively used to explore interactions with various biological targets, including cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. mdpi.comnih.gov

Binding site analysis involves identifying the specific amino acid residues within a protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the ligand's affinity and specificity.

In studies on a related 2-(trimethoxyphenyl)-thiazole compound (A3), molecular docking simulations within the COX-2 enzyme's active site revealed key interactions. The analysis identified several crucial amino acid residues responsible for stabilizing the ligand-enzyme complex. mdpi.comresearchgate.net

Key interactions for a 2-(trimethoxyphenyl)-thiazole analog in the COX-2 binding site included:

Hydrogen Bonds: Interactions with Arg120, Tyr355, Ser530, Met522, and Trp387. mdpi.com

Hydrophobic Contacts: Engagement with Leu352, Val349, Leu359, Phe518, Gly526, and Ala527. mdpi.com

These specific interactions help explain the compound's inhibitory mechanism and provide a roadmap for designing derivatives with improved potency and selectivity.

A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding energy (kcal/mol), which estimates the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more stable and favorable interaction.

For example, docking studies on a series of thiazole carboxamide derivatives against COX enzymes provided insights into their inhibitory potential. nih.gov Similarly, studies on pyrazolo-thiazole compounds targeting topoisomerase II demonstrated how binding scores can correlate with cytotoxic activity. mdpi.com

Compound ClassTarget ProteinExample CompoundPredicted Binding Score (kcal/mol)
Pyrazolo-Thiazole DerivativeTopoisomerase IICompound 7-17.29
Pyrazolo-Thiazole DerivativeTopoisomerase IIEtoposide (Reference)-16.69

This table presents illustrative data from a study on pyrazolo-thiazole derivatives to demonstrate how binding affinities are reported. The data does not pertain to (2-(2-Methoxyphenyl)thiazol-4-YL)methanamine. mdpi.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of a ligand-receptor complex over time, offering insights that static docking models cannot. By simulating the movements of atoms and molecules, MD can assess the conformational stability of a compound within the binding site and analyze the persistence of key interactions. nih.gov

MD simulations on thiazole derivatives have been used to confirm the stability of binding poses predicted by docking. researchgate.net Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of individual amino acid residues, highlighting which parts of the protein interact most dynamically with the ligand.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over the simulation time, confirming the stability of these critical interactions. researchgate.net

These simulations help validate docking results and provide a more realistic understanding of the molecular recognition process. nih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Before a compound can be a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADME prediction tools use a compound's structure to calculate physicochemical and pharmacokinetic parameters that determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Numerous studies on methoxyphenyl thiazole derivatives have utilized computational tools to predict their drug-likeness and ADME properties. nih.govtandfonline.comdergipark.org.tr These predictions help identify potential liabilities, such as poor oral bioavailability or potential toxicity, early in the discovery process.

ADME PropertyPredicted Value/Outcome for Thiazole DerivativesImportance
Oral BioavailabilityGenerally favorableIndicates potential for oral administration. nih.gov
Lipinski's Rule of FiveHigh complianceSuggests drug-like properties.
Blood-Brain Barrier (BBB) PenetrationVariableDetermines potential for CNS activity or side effects.
CYP450 Enzyme InhibitionPotential for inhibition of certain isozymesPredicts risk of drug-drug interactions.
Ames ToxicityGenerally predicted to be non-mutagenicScreens for potential carcinogenicity.

This table summarizes typical ADME predictions for the broader class of thiazole derivatives based on multiple studies.

Computational tools can predict the likely sites on a molecule that are susceptible to metabolic transformation by enzymes, primarily the cytochrome P450 (CYP) family. Identifying these "hot spots" helps in understanding a compound's metabolic fate and in designing molecules with improved metabolic stability.

For instance, software like MetaSite has been used to predict the site of metabolism for compounds containing a thiazole ring, such as thiabendazole. researchgate.net The software successfully identified the primary site of hydroxylation, which is a common metabolic pathway. researchgate.net Such predictions are crucial for anticipating the formation of potentially reactive or toxic metabolites and for guiding structural modifications to block metabolic pathways that lead to rapid clearance.

In lead optimization, it is important not only to increase potency but to do so efficiently. Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are metrics used to assess the quality of a compound by relating its binding affinity to its size and lipophilicity, respectively. univie.ac.atelsevierpure.com

Ligand Efficiency (LE): Normalizes binding affinity by the number of non-hydrogen atoms. It helps identify smaller, more efficient fragments that can be developed into leads.

Lipophilic Efficiency (LipE): Calculated as the pIC50 (or pKi) minus the logP (or logD). It evaluates whether potency gains are achieved efficiently or simply by increasing lipophilicity, which can lead to poor ADME properties. univie.ac.at

These metrics guide medicinal chemists to develop compounds that achieve a good balance between potency and drug-like physicochemical properties, avoiding "molecular obesity" and the pitfalls of excessive lipophilicity. elsevierpure.comresearchgate.net

Quantum Chemical Calculations for Mechanistic Insights (e.g., Biotransformation pathways)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. nih.gov These methods can predict the most stable three-dimensional conformation of a compound and provide detailed information about its molecular orbitals, charge distribution, and vibrational frequencies. nih.govepstem.net Such studies are foundational for understanding how a molecule like this compound might interact with biological targets and undergo metabolic changes.

Detailed research into related heterocyclic structures demonstrates the power of this approach. For instance, DFT calculations using the B3LYP hybrid functional with a 6–311G(d,p) basis set are commonly employed to optimize molecular geometry and predict various properties. nih.govmdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. mdpi.com

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution across the molecule. The MEP map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is crucial for predicting non-covalent interactions with receptor binding sites and for identifying the atoms most susceptible to metabolic attack, thereby offering mechanistic insights into potential biotransformation pathways. For example, regions of negative potential, often associated with heteroatoms like nitrogen and oxygen, are likely sites for Phase I oxidation reactions by cytochrome P450 enzymes.

Table 1: Representative Quantum Chemical Parameters Calculated for Thiazole Analogs using DFT Methods.
ParameterTypical Method/Basis SetSignificance
Optimized Molecular GeometryB3LYP/6-311G(d,p)Provides the most stable 3D structure and bond lengths/angles. epstem.netmdpi.com
HOMO-LUMO Energy Gap (ΔEg)B3LYP/6-311G(d,p)Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP)HF/6-311G(d,p)Maps electron density to predict sites for electrophilic and nucleophilic attack, guiding biotransformation predictions. epstem.net
Mulliken Atomic ChargesB3LYP/6-311G(d,p)Quantifies the charge distribution on each atom, highlighting reactive centers. epstem.net
Vibrational Frequencies (IR)B3LYP/6-311G(d,p)Theoretically predicts the infrared spectrum, which can be compared with experimental data to confirm the structure. nih.gov

Virtual Screening and Lead Optimization through Computational Methods

Virtual screening (VS) is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net This process significantly narrows the field of candidates for experimental screening. For a compound series based on the this compound scaffold, VS can be used to explore how different substitutions on the thiazole or phenyl rings affect binding to a specific target.

The process often begins with structure-based virtual screening, where molecular docking is used to predict the conformation and orientation (the "pose") of a ligand within the active site of a target protein. researchgate.net Docking algorithms use scoring functions to estimate the binding affinity for each pose, allowing millions of virtual compounds to be ranked. researchgate.net Thiazole derivatives have been successfully identified as potential inhibitors for various targets using these methods. nih.govresearchgate.net

Once initial "hits" are identified through virtual screening, the process of lead optimization begins. This stage involves the iterative computational design of analogues with improved potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govnih.gov Computational tools can predict properties like solubility, partition coefficient (logP), and polar surface area (PSA), which are critical for oral bioavailability. nih.gov For example, starting with the this compound core, computational chemists can model the effects of adding or modifying functional groups to enhance interactions with the target receptor while simultaneously adjusting physicochemical properties to fall within a desirable range for drug-likeness. nih.govnih.gov This dual-optimization strategy helps avoid late-stage failures in drug development. nih.gov

Table 2: A Generalized Workflow for Virtual Screening and Lead Optimization.
StepComputational MethodObjective
1. Library PreparationFiltering based on physicochemical properties (e.g., Lipinski's Rule of Five)To remove non-drug-like molecules from the initial compound library. nih.gov
2. High-Throughput Virtual Screening (HTVS)Molecular Docking (e.g., using programs like AutoDock, Glide)To rapidly screen millions of compounds and identify a smaller set of potential "hits" based on predicted binding affinity. researchgate.net
3. Hit-to-Lead IdentificationMore accurate docking (e.g., Standard Precision/Extra Precision) and visual inspectionTo refine the list of hits and select the most promising chemical scaffolds for further development. nih.gov
4. Lead OptimizationQSAR, Free Energy Perturbation (FEP), ADME predictionTo computationally design and evaluate analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Thiazole (B1198619) Derivatives and Hybrid Structures

The exploration of novel thiazole derivatives stemming from the (2-(2-Methoxyphenyl)thiazol-4-YL)methanamine core is a crucial avenue for future research. The synthesis of new analogues can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

One promising approach is the creation of hybrid molecules that combine the thiazole core with other pharmacologically active moieties. For instance, the synthesis of thiazole-imine hybrids has been explored, demonstrating the potential for developing new anticancer agents. nih.gov This strategy involves reacting amines with substituted aryl isothiocyanates to form a thiosemicarbazide intermediate, which is then cyclized to yield the target thiazole-imine hybrids. nih.gov

Another area of interest is the synthesis of compounds containing multiple thiazole rings, such as di-, tri-, and tetrathiazole moieties. mdpi.com These complex structures could exhibit unique biological activities due to the increased number of potential interaction sites with biological targets. The synthesis of such compounds can be achieved through the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines and thiosemicarbazones. mdpi.com

The development of solid-phase organic synthesis (SPOS) protocols for thiazole-based compound libraries offers a high-throughput approach to generate a diverse range of derivatives for screening. mdpi.com This methodology allows for the efficient preparation of numerous compounds, which can accelerate the identification of lead candidates with desired biological activities. mdpi.com

Derivative Class Synthetic Strategy Potential Therapeutic Application
Thiazole-Imine HybridsOne-pot multicomponent reaction of amines, aryl isothiocyanates, and phenacyl bromide. nih.govAnticancer nih.gov
Multi-Thiazole StructuresReaction of brominated thiazole intermediates with heterocyclic amines or thiosemicarbazones. mdpi.comAntimicrobial, Anticancer
ThiazolotriazinonesSolid-phase organic synthesis utilizing Thorpe-Ziegler cyclization. mdpi.comCentral Nervous System Diseases, Anticancer, Antibacterial
2-Amino ThiazolesHantzsch reaction of α-haloketones and thioamides. derpharmachemica.comLocal Anesthetics, Antimicrobial

Advanced Mechanistic Elucidation of Biological Actions

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound and its derivatives is essential for their rational design and development. Future research should employ a range of advanced techniques to identify their cellular targets and signaling pathways.

For derivatives showing anticancer potential, preliminary mechanism of action studies on similar thiazole-containing compounds have pointed towards the inhibition of tubulin polymerization. nih.gov Future investigations could involve detailed cell-based assays to assess the impact of novel derivatives on microtubule dynamics, cell cycle progression, and apoptosis induction.

Molecular docking studies can provide valuable insights into the potential binding modes of these compounds with their biological targets. For example, docking simulations have been used to predict the interactions of thiazole derivatives with the active sites of enzymes such as Enoyl ACP reductase, Lipid A, Pyridoxal kinase, and type I DHQase, suggesting potential antimicrobial mechanisms. nih.gov

Further mechanistic studies could involve transcriptomic and proteomic analyses to identify global changes in gene and protein expression in response to treatment with these compounds. These approaches can help to uncover novel targets and pathways affected by the thiazole derivatives.

Mechanistic Study Technique Information Gained
Target IdentificationMolecular Docking, Affinity Chromatography, ProteomicsIdentification of direct binding partners and cellular targets. nih.gov
Pathway AnalysisTranscriptomics (RNA-seq), Proteomics (Mass Spectrometry)Understanding of the broader cellular pathways affected by the compound.
Cellular EffectsCell Cycle Analysis, Apoptosis Assays, Tubulin Polymerization AssaysElucidation of the phenotypic consequences of target engagement. nih.gov

Integration of Artificial Intelligence and Machine Learning in Thiazole-Based Drug Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process, and their application to thiazole-based drug design holds immense promise. nih.govnih.govspringernature.com These computational approaches can be utilized at various stages, from hit identification to lead optimization.

ML models can be trained on large datasets of known thiazole derivatives and their biological activities to predict the potency of novel, untested compounds. researchgate.net This allows for the rapid in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. nih.gov For instance, ML models have been developed to predict the urease inhibitory activity of molecules, which can be applied to thiazole-based scaffolds. researchgate.net

AI can also be employed for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. These generative models can explore a vast chemical space to design novel thiazole derivatives with optimized activity and pharmacokinetic profiles.

Furthermore, AI and ML can aid in the analysis of high-content screening data and the interpretation of complex biological datasets generated from mechanistic studies, helping to identify structure-activity relationships (SAR) and guide the next round of molecular design. nih.gov

AI/ML Application Description Potential Impact
Predictive ModelingTraining ML models to predict the biological activity of thiazole derivatives based on their chemical structure. researchgate.netFaster and more cost-effective identification of potent compounds. nih.gov
De Novo DesignUsing generative AI algorithms to design novel thiazole-based molecules with desired properties. nih.govExploration of novel chemical space and discovery of innovative drug candidates.
High-Throughput Screening AnalysisApplying ML to analyze large datasets from high-throughput screening campaigns to identify hits and SAR. nih.govMore efficient hit identification and a deeper understanding of structure-activity relationships.

Development of Chemical Probes for Target Validation

The development of high-quality chemical probes from the this compound scaffold is a critical step in validating its biological targets and understanding their roles in disease. rjeid.comnih.gov A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. rjeid.com

To serve as a reliable chemical probe, a derivative of this compound would need to exhibit high potency and selectivity for its intended target. The development of such probes often involves the synthesis of a focused library of analogues and their characterization in a battery of biochemical and cell-based assays.

One advanced type of chemical probe is a PROTAC (PROteolysis TArgeting Chimera), which is a heterobifunctional molecule that induces the degradation of a target protein. rsc.org Designing a PROTAC based on the thiazole scaffold could provide a powerful tool for target validation and may even represent a novel therapeutic modality. rsc.org

The use of these chemical probes in biological research can help to elucidate the function of their targets and provide strong evidence for their involvement in disease pathogenesis, thereby building a solid foundation for a full-fledged drug discovery program. nih.gov

Q & A

Q. What are the established synthetic protocols for (2-(2-Methoxyphenyl)thiazol-4-yl)methanamine, and how do reaction conditions impact yield and purity?

Methodological Answer: Synthesis of this thiazole derivative typically involves cyclocondensation reactions or functionalization of pre-formed thiazole cores. For example:

  • Route 1: Reaction of 2-methoxyphenyl thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C) to form the thiazole ring .
  • Route 2: Functionalization of 4-aminothiazole intermediates via nucleophilic substitution or reductive amination to introduce the methanamine group .
    Critical parameters include temperature control (±5°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reactants (1:1.2 for amine:halide). Yields range from 45–75%, with purity >95% achievable via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound characterized using spectroscopic methods, and what key spectral signatures confirm its structure?

Methodological Answer:

  • 1H NMR (DMSO-d6):
    • Thiazole proton at δ 7.2–7.4 ppm (singlet, H-5).
    • Methoxyphenyl aromatic protons at δ 6.8–7.1 ppm (multiplet).
    • Methanamine protons at δ 3.1–3.3 ppm (broad singlet, NH2) .
  • IR (KBr):
    • N-H stretch at ~3350 cm⁻¹ (primary amine).
    • C=N/C-S stretches at 1600–1500 cm⁻¹ (thiazole ring) .
  • Mass Spectrometry (ESI-MS):
    • Exact mass: 219.1008 g/mol (C11H13N3O2S) .
    • Fragmentation pattern: Loss of NH2 (17 Da) and methoxyphenyl (121 Da) groups .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

Methodological Answer:

  • Solubility:
    • Polar solvents: >20 mg/mL in DMSO or ethanol.
    • Low solubility in water (<1 mg/mL), requiring sonication for aqueous buffers .
  • Stability:
    • Stable at −20°C under inert gas (N2/Ar) for >6 months.
    • Degrades in acidic conditions (pH <3) via thiazole ring cleavage .
  • LogP (XLogP3): ~0.4, indicating moderate lipophilicity suitable for membrane permeability assays .

Advanced Research Questions

Q. What computational strategies predict the pharmacokinetic properties of this compound, and which parameters are critical for bioavailability?

Methodological Answer:

  • In silico Tools:
    • ADMET Prediction (SwissADME): Bioavailability score >0.55, with moderate blood-brain barrier penetration (logBB = −0.3) .
    • Molecular Docking (AutoDock Vina): Binding affinity (−8.2 kcal/mol) to cytochrome P450 3A4 (CYP3A4) suggests potential metabolic interactions .
  • Critical Parameters:
    • Polar surface area (95.7 Ų) impacts intestinal absorption.
    • Hydrogen-bond donor count (1) and rotatable bonds (6) influence solubility and membrane permeability .

Q. How does structural modification of the thiazole ring or substituents influence biological activity, as seen in SAR studies?

Methodological Answer:

  • Substituent Effects:
    • 2-Methoxyphenyl Group: Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
    • Methanamine (–CH2NH2): Primary amine improves solubility and hydrogen-bonding capacity, but may reduce metabolic stability .
  • SAR Trends:
    • Replacement of methoxy with electron-withdrawing groups (e.g., –CF3) increases cytotoxicity (IC50 reduction by 40% in HeLa cells) .
    • Thiazole ring substitution at C-5 with methyl groups improves selectivity for bacterial dihydrofolate reductase (DHFR) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and what green chemistry methods apply?

Methodological Answer:

  • Scale-Up Challenges:
    • Exothermic reactions require jacketed reactors for temperature control.
    • Racemization risks during amination steps (e.g., 5% enantiomeric excess loss at >100 g scale) .
  • Green Chemistry Solutions:
    • Continuous Flow Reactors: Reduce solvent waste (ethanol recycling >90%) and improve yield consistency (±2%) .
    • Catalytic Methods: Use of BiCl3 for thiourea cyclization reduces heavy metal waste .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(2-Methoxyphenyl)thiazol-4-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(2-(2-Methoxyphenyl)thiazol-4-YL)methanamine

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